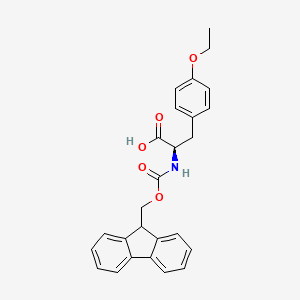

Fmoc-O-ethyl-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673992 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-65-0 | |

| Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Translational Modifications Ptms and Tyrosine Derivatizations

O-Glycopeptide Synthesis via Fmoc-Strategy

O-Glycosylation is a common post-translational modification where a carbohydrate is attached to the hydroxyl group of a serine, threonine, or, less commonly, a tyrosine residue. The synthesis of O-glycopeptides using the Fmoc strategy typically involves the use of pre-glycosylated amino acid building blocks. glpbio.com For tyrosine, this would involve an Fmoc-protected tyrosine derivative with a sugar moiety attached to the phenolic oxygen.

A common approach is the "building block" strategy, where an Fmoc-protected amino acid is glycosylated in solution, and the resulting Fmoc-glycoamino acid is then incorporated into the peptide chain during SPPS. glpbio.com Lewis acids, such as BF₃·Et₂O, are often used to promote the glycosylation of Fmoc-Tyr-OPfp (pentafluorophenyl ester) with a protected sugar derivative. sigmaaldrich.com The resulting glycosylated building block can then be used directly in SPPS. The protecting groups on the sugar are typically chosen to be stable to the Fmoc-deprotection conditions and are removed at a later stage, often after the peptide has been cleaved from the resin. sigmaaldrich.com

Halogenation and Fluorination of Tyrosine Side Chain

The introduction of halogen atoms, particularly fluorine, into the tyrosine side chain can significantly alter the physicochemical properties of a peptide. Halogenation can affect the pKa of the phenolic hydroxyl group, increase hydrophobicity, and introduce new potential interactions, such as halogen bonding. nih.gov

The synthesis of halogenated tyrosine derivatives for use in SPPS typically involves the direct halogenation of a protected tyrosine precursor. For example, 3,5-dihalogenated tyrosine derivatives can be prepared for use in peptide synthesis. The incorporation of these halogenated amino acids can influence the biological activity and selectivity of peptides. For instance, analogs of the somatostatin (B550006) peptide BIM-23052 containing fluoro-phenylalanines have shown cytotoxicity against human tumor cell lines.

The effects of halogenation on tyrosine properties are summarized in the table below. nih.gov

| Amino Acid | pKa of Phenolic Side-Chain | Lipophilicity (logD at pH 6) | Molecular Volume (ų) |

| Tyrosine | 9.9 | - | - |

| 3-Iodo-tyrosine (IY) | 8.3 | More hydrophobic than canonical amino acids | Similar to Tyrosine |

| 3,5-Dichloro-tyrosine (Cl₂Y) | 6.5 | More hydrophobic than canonical amino acids | Similar to Tyrosine |

Trifluoromethylthiolation of Tyrosine

Trifluoromethylthiolation, the introduction of a -SCF₃ group, is another modification that can dramatically alter the properties of a peptide. The trifluoromethylthio group is highly lipophilic and can significantly enhance the hydrophobicity of the amino acid side chain. This modification can also increase the acidity of the phenolic hydroxyl group of tyrosine.

Recent research has demonstrated the successful synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-Tyr(SCF₃)-OH) on a gram scale. The synthesis involves the reaction of an Fmoc-protected tyrosine derivative with an electrophilic trifluoromethylthiolating reagent in the presence of a strong acid like triflic acid (TfOH).

The reaction conditions for the trifluoromethylthiolation of Fmoc-Tyr-OMe are presented in the table below.

| Substrate | Reagent (equiv) | Acid (equiv) | Conditions | Product | Yield |

| Fmoc-Tyr-OMe | 1 (2.5) | TfOH (2 x 2.5) | DCE, 50 °C, 48h | Fmoc-Tyr(SCF₃)-OMe | 93% |

These trifluoromethylthiolated tyrosine building blocks have been successfully incorporated into peptides using standard solid-phase peptide synthesis, demonstrating their utility in creating novel peptides with enhanced hydrophobicity.

Other Functional Group Modifications

Beyond the modifications discussed above, the tyrosine side chain can be altered with a variety of other functional groups to study and modulate peptide and protein function.

Phosphorylation: Tyrosine phosphorylation is a key PTM involved in cellular signaling. The synthesis of phosphotyrosine-containing peptides is often achieved using Fmoc-Tyr(PO(OBzl)OH)-OH, where the phosphate (B84403) group is protected with a benzyl (B1604629) group that can be removed during the final acid cleavage step.

Sulfation: Tyrosine sulfation is another important PTM that mediates protein-protein interactions. For the synthesis of sulfated peptides, building blocks like Fmoc-Tyr(SO₃nP)-OH (where nP is a neopentyl protecting group) are used. The nP group is stable to the standard SPPS conditions and can be removed post-cleavage.

Alkylation: Besides the ethyl group in Fmoc-O-ethyl-D-tyrosine, other alkyl groups can be introduced to the tyrosine hydroxyl group to fine-tune the steric and electronic properties of the side chain. For example, Fmoc-O-allyl-D-tyrosine provides an allyl group that can be further modified through reactions like olefin metathesis.

Cross-linking: Tyrosine residues can be oxidatively cross-linked to form dityrosine, trityrosine, and other oligomers. These cross-links are found in various biological structures and are also associated with certain diseases. Synthetic methods have been developed to prepare these cross-linked tyrosine derivatives for incorporation into peptides to study their structure and function.

Analytical Methodologies and Characterization in Research

Chromatographic Analysis

Chromatography is a cornerstone for assessing the purity of Fmoc-O-ethyl-D-tyrosine, separating the target compound from any starting materials, by-products, or enantiomeric impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Retention Time Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-protected amino acids. The technique separates compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a gradient of water and an organic solvent such as acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov

The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram. nih.gov High-quality Fmoc-amino acid building blocks are expected to have a chemical purity of ≥99%. sigmaaldrich.com The retention time (t_R) is a characteristic property of the compound under specific chromatographic conditions and is used for identification and monitoring reaction progress. For instance, the introduction of a trifluoromethylthiol (CF₃S) group to Fmoc-Tyr-OH significantly increases its retention time, highlighting the sensitivity of RP-HPLC to changes in molecular hydrophobicity. acs.org

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 4.6 mm ID x 100 mm) | nih.govcsic.es |

| Mobile Phase A | Water with 0.05-0.1% TFA | nih.govcsic.es |

| Mobile Phase B | Acetonitrile with 0.05-0.1% TFA | nih.govcsic.es |

| Gradient | 5% to 70% B over 10-50 minutes | nih.govcsic.es |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic) | csic.es |

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical, as the presence of the incorrect L-enantiomer can lead to the synthesis of undesired peptide diastereomers with altered biological activity. phenomenex.comsci-hub.se Chiral HPLC is the preferred method for separating and quantifying enantiomers. phenomenex.com This is achieved using chiral stationary phases (CSPs) that interact differently with the D- and L-enantiomers, resulting in different retention times. sci-hub.se

Polysaccharide-based CSPs, such as Lux Cellulose-2 and Lux Cellulose-3, have proven effective for the baseline separation of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com For most commercial Fmoc-amino acids, an enantiomeric purity of greater than 99.8% is often required for peptide synthesis. sigmaaldrich.com The separation allows for the precise quantification of the minor enantiomer, confirming the high enantiomeric excess (ee) of the desired D-isomer. phenomenex.com

Table 2: Chiral HPLC Systems for Fmoc-Amino Acid Enantioseparation

| Parameter | Condition | Source |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) | phenomenex.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | phenomenex.comjst.go.jp |

| Mode | Reversed-Phase | phenomenex.com |

| Detection | UV at 340 nm (after derivatization) or 254/280 nm | jst.go.jp |

| Goal | Baseline separation (Rs > 1.5) of D- and L-enantiomers | phenomenex.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the characterization of this compound, providing information on its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) to confirm the molecular weight of synthesized compounds. csic.es For this compound (Molecular Formula: C₂₆H₂₅NO₅, Molecular Weight: 431.48 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 432.49. scbt.comrsc.org This technique is routinely used to verify the identity of the product after synthesis and purification. csic.esrsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass of the [M+H]⁺ ion (C₂₆H₂₆NO₅⁺), which is 432.1754. rsc.orgresearchgate.net This confirmation provides strong evidence for the compound's chemical formula and rules out other potential structures with the same nominal mass.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Purpose | Source |

|---|---|---|---|---|

| ESI-MS | [M+H]⁺ | 432.5 | Molecular Weight Confirmation | scbt.comrsc.org |

| HRMS | [M+H]⁺ | 432.1754 | Elemental Composition Confirmation | rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to confirm the connectivity of atoms within the molecule.

¹H NMR spectra provide information about the chemical environment, number, and connectivity of protons. Characteristic signals would include those from the aromatic protons of the Fmoc group (typically between 7.2 and 7.8 ppm), the protons of the ethylated tyrosine ring, the α- and β-protons of the amino acid backbone, and the distinctive triplet and quartet of the O-ethyl group. rsc.orgnih.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. This includes signals for the carbonyl carbons (in the Fmoc and carboxylic acid groups), the aromatic carbons, and the aliphatic carbons of the ethyl group and amino acid side chain. rsc.orgrsc.org The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the compound's structure.

Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Fmoc Aromatic | 7.2 - 7.8 (m, 8H) | 120 - 144 |

| Fmoc Aliphatic | ~4.2 - 4.4 (m, 3H) | ~47, ~67 |

| Tyrosine Aromatic | ~6.8 (d, 2H), ~7.1 (d, 2H) | ~115, ~130, ~157 |

| O-CH₂-CH₃ | ~4.0 (q, 2H) | ~63 |

| O-CH₂-CH₃ | ~1.4 (t, 3H) | ~15 |

| α-CH | ~4.3 - 4.5 (m, 1H) | ~57 |

| β-CH₂ | ~2.9 - 3.1 (m, 2H) | ~37 |

| C=O (Urethane) | - | ~156 |

| C=O (Acid) | - | ~173 |

Conformational Studies of Incorporated Peptides

The incorporation of modified amino acids like O-ethyl-D-tyrosine is a key strategy in peptidomimetic research to design molecules with constrained conformations. chapman.edu Peptides in solution are typically flexible, which can be entropically unfavorable for binding to receptors. chapman.edu By introducing structurally modified or cyclic elements, researchers can reduce this conformational freedom, leading to enhanced receptor affinity, selectivity, and stability against proteases. chapman.edu

Monitoring Derivatization Reactions

In the context of solid-phase peptide synthesis (SPPS), "derivatization" refers to the coupling of an amino acid derivative, such as this compound, to the growing peptide chain. Monitoring this reaction is crucial to ensure the coupling is complete before proceeding to the next synthesis cycle. Incomplete coupling results in deletion sequences, where one or more amino acids are missing from the final peptide, compromising its purity and function.

The successful incorporation of this compound onto the resin-bound peptide is typically confirmed after the coupling reaction and before the subsequent Fmoc deprotection step. chapman.edu While direct monitoring of the coupling can be complex, a common practice is to perform a qualitative test (like the Kaiser test) or to quantify the free amines on the resin before and after coupling. A successful coupling reaction will result in a significant decrease in free amines. Following the synthesis, the final purified peptide's composition is verified using analytical techniques like HPLC and mass spectrometry to confirm the presence of the O-ethyl-D-tyrosine residue. chapman.edu

Spectrophotometric Methods for Fmoc Deprotection Monitoring

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group used for the N-terminus of amino acids in SPPS. embrapa.br A key advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time using UV-Vis spectrophotometry. tec5usa.comluxembourg-bio.com

The deprotection process involves treating the peptide-resin with a base, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tec5usa.comscholaris.ca This treatment cleaves the Fmoc group via a β-elimination mechanism, releasing dibenzofulvene (DBF). researchgate.net The released DBF molecule, or its subsequent adduct with piperidine, is a strong chromophore with a characteristic UV absorbance maximum around 301 nm. researchgate.netrsc.org

By measuring the absorbance of the deprotection solution at this wavelength, the amount of cleaved Fmoc group can be quantified. luxembourg-bio.comrsc.org This provides valuable information on the reaction's progress and allows for the calculation of the reaction half-life (t₁/₂). rsc.org This real-time monitoring is a standard feature in automated peptide synthesizers and is critical for ensuring complete deprotection of the N-terminal amine, which is essential for the subsequent coupling of the next Fmoc-amino acid. tec5usa.comnih.gov This monitoring is especially important when synthesizing "difficult" sequences where deprotection may be slow or incomplete. researchgate.net

| Parameter | Description | Wavelength (nm) | Application | Source(s) |

| Analyte | Dibenzofulvene (DBF) or DBF-piperidine adduct | ~301 nm | Quantitative monitoring of Fmoc group removal during SPPS. | rsc.org, researchgate.net |

| Instrumentation | UV-Vis Spectrometer | UV range | Integrated into automated peptide synthesizers for real-time process control. | tec5usa.com, luxembourg-bio.com |

| Solvent/Base | Typically 20% piperidine in DMF | N/A | Cleaves the Fmoc group to release the chromophore. | rsc.org, scholaris.ca |

| Significance | Ensures complete deprotection for efficient peptide chain elongation and helps diagnose issues in difficult syntheses. | N/A | Crucial for peptide purity and yield. | nih.gov, researchgate.net |

Derivatization Strategies for Enhanced Detection

For the analysis of free amino acids in a sample (e.g., from a protein hydrolysate or a biological fluid), derivatization is often required to enhance detection by analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Amino acids generally lack strong chromophores, making them difficult to detect with standard UV detectors. lcms.cz Pre-column derivatization chemically modifies the amino acids to form derivatives that are highly fluorescent or have strong UV absorbance, significantly improving detection sensitivity. dss.go.th

Impact of Buffers on Derivatization Efficiency

The efficiency of derivatization reactions is highly dependent on the pH of the reaction medium, which is controlled by a buffer. The choice of buffer can significantly impact reaction yield, derivative stability, and even subsequent chromatographic analysis.

For Fmoc-Cl derivatization, the reaction requires an alkaline pH, typically between 8 and 10, to ensure the amino group is deprotonated and nucleophilic. researchgate.netoup.com

Borate (B1201080) Buffer : A common choice is borate buffer at a pH of around 9.0 to 10.4. dss.go.thnih.gov It is effective for promoting the derivatization reaction. However, borate can cause significant signal suppression or enhancement during electrospray ionization mass spectrometry (ESI-MS) analysis, complicating quantification. researchgate.net

Carbonate Buffer : Studies have shown that for Fmoc-Cl derivatization followed by LC-MS, carbonate buffer can be a preferable alternative to borate buffer, as it provides higher responses and avoids the ionization issues associated with borate. researchgate.net

For OPA derivatization, a high pH is also required. Borate buffer at a pH of 10 or higher is most commonly used to facilitate the rapid reaction between OPA and primary amines. dss.go.ththermofisher.com The impact of the buffer is crucial, as shown in the table below summarizing findings from various studies.

| Derivatization Reagent | Buffer | pH | Findings | Source(s) |

| Fmoc-Cl | Borate | 9.0 - 10.0 | Effective for derivatization, but can cause insoluble deposits with some samples and interfere with ESI-MS detection. | researchgate.net, oup.com, nih.gov |

| Fmoc-Cl | Carbonate | ~10.7 | Preferred over borate for LC-MS applications due to higher responses and fewer ionization interferences. Can cause precipitation with certain samples. | researchgate.net, oup.com |

| OPA | Borate | 10.0 - 10.6 | Standard buffer for OPA derivatization of primary amines; provides the necessary alkaline conditions for a fast and complete reaction. | thermofisher.com, dss.go.th |

| Fmoc-Cl | Hexafluoroisopropanol (HFIP) | 9.0 | Can improve chromatographic peak shapes and responses for certain types of derivatives. | researchgate.net |

Advanced Research and Future Directions

Development of Novel Unnatural Amino Acid Probes

The synthesis of novel unnatural amino acids (UAAs) is critical for developing probes to study biological systems with minimal perturbation. researchgate.net The incorporation of UAAs into peptides and proteins allows for the introduction of unique functionalities not found in the canonical 20 amino acids. acs.org These functionalities can serve as spectroscopic reporters, photo-crosslinkers, or bioorthogonal handles for downstream modifications. The development of such probes is essential for elucidating protein function, tracking biological processes in real-time, and understanding disease mechanisms. researchgate.net Fmoc-protected derivatives are particularly useful as they can be directly incorporated into peptide sequences using standard automated SPPS protocols. rsc.orgnih.gov

A significant area of research is the creation of fluorogenic amino acid probes, which become fluorescent only upon a specific biological event, such as enzymatic cleavage. rsc.orgrsc.org This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection assays and cellular imaging. rsc.org

Researchers have developed methods for synthesizing novel fluorescent α-amino acids through the modification of proteinogenic amino acids like tyrosine. rsc.orgrsc.org For instance, a one-pot palladium-catalyzed arylation of a tyrosine derivative has been used to create a library of biaryl α-amino acids. rsc.org One such analogue, a dimethylaminobiphenyl (B8639106) α-amino acid, exhibits strong charge transfer-based fluorescence that is sensitive to solvent polarity and pH. rsc.orgresearchgate.net This probe was successfully incorporated into a decapeptide substrate and used as a Förster Resonance Energy Transfer (FRET) donor to monitor the kinetics of a serine protease. rsc.orgrsc.org The development of such intrinsic peptidic probes overcomes the limitations associated with large, extrinsic chromophores that can disrupt biological function. rsc.orgrsc.org While Fmoc-O-ethyl-D-tyrosine is not itself fluorogenic, its core structure is a platform from which such advanced probes can be engineered.

Protein Engineering and Site-Specific Modification

Protein engineering aims to design new proteins with enhanced stability, novel functions, or specific therapeutic properties. chemimpex.com The site-specific incorporation of unnatural amino acids like this compound is a cornerstone of modern protein engineering and chemical biology. alfa-chemistry.com This technique allows for precise modifications at single locations within a protein's sequence, enabling detailed structure-function studies and the creation of proteins with tailored characteristics. nih.gov

The use of Fmoc-based SPPS is the predominant method for synthesizing peptides containing these modifications. nih.govnih.gov This strategy allows for the inclusion of various non-canonical residues, including those with post-translational modifications (PTMs) or their mimics. nih.govnih.gov For example, researchers have synthesized peptide inhibitors of protein tyrosine phosphatase 1B (PTP1B) with site-specific modifications to enhance their stability and inhibitory activity. nih.gov Similarly, Fmoc-protected building blocks have been developed to incorporate sulfotyrosine, a crucial PTM involved in protein-protein interactions, into peptides. nih.govresearchgate.net The ethyl group on this compound serves as a stable protecting group for the hydroxyl function, preventing phosphorylation while providing a moderate increase in hydrophobicity, which can influence peptide conformation and binding affinity. nih.gov The D-amino acid configuration provides significant resistance to proteolysis, a critical feature for developing long-acting therapeutic peptides. mdpi.com

Integration into Chemical Biology Tools

This compound and related unnatural amino acids are not merely synthetic curiosities; they are integral components in the creation of sophisticated chemical biology tools. These tools are designed to probe, visualize, and manipulate biological processes with high precision.

The integration of UAAs into peptides yields powerful molecular probes. For example, peptides containing fluorogenic UAAs serve as sensitive substrates for detecting enzyme activity in complex biological samples and for high-throughput screening of enzyme inhibitors. rsc.orgresearchgate.net Peptides modified with photo-crosslinking amino acids can be used to map protein-protein interactions within the cell. The incorporation of this compound into a peptide sequence can be used to create stable antagonists or agonists for receptor studies, where the D-amino acid structure ensures a longer biological half-life. mdpi.com These modified peptides are indispensable tools for validating drug targets and elucidating signaling pathways. chemimpex.comalfa-chemistry.com

Computational Studies and Molecular Modeling

Computational methods are increasingly pivotal in predicting the impact of unnatural amino acid incorporation on peptide and protein structure and function. Molecular dynamics (MD) simulations and molecular docking are used to rationalize experimental findings and guide the design of new molecules. mdpi.comrsc.orgrsc.org

MD simulations can elucidate the self-assembly mechanisms of Fmoc-dipeptides and predict how modifications will affect their aggregation propensity and conformational dynamics. rsc.orgacs.org For peptide-receptor interactions, molecular docking studies can predict the binding modes of modified peptides. mdpi.comrsc.org For instance, docking studies have revealed how the orientation of a D-amino acid in an opioid peptide can improve binding to the mu-opioid receptor (MOR) by facilitating specific ionic interactions. mdpi.com Such computational insights allow researchers to make informed decisions about which unnatural amino acids to synthesize and incorporate, saving significant time and resources.

| Computational Method | Application in Peptide Design with Unnatural Amino Acids | Reference |

| Molecular Docking | Predicts the binding affinity and conformation of modified peptides within receptor active sites. | mdpi.comrsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Studies the conformational dynamics, stability, and self-assembly properties of peptides containing unnatural residues. | rsc.orgacs.org |

| Density Functional Theory (DFT) | Compares the electronic properties and molecular structures of novel amino acid derivatives. | researchgate.net |

Challenges and Opportunities in Scaling Up Synthesis

While this compound is a powerful research tool, its broader application and the synthesis of peptides containing it on an industrial scale present several challenges and opportunities. The efficiency, cost, and sustainability of peptide synthesis are critical factors for commercial viability. researchgate.net

The primary challenges in large-scale solid-phase peptide synthesis (SPPS) include managing side reactions, ensuring complete coupling steps, and dealing with peptide aggregation. nih.goviris-biotech.de Side reactions such as racemization or aspartimide formation can lead to difficult-to-remove impurities, lowering the final yield and purity. nih.goviris-biotech.de The synthesis of hydrophobic peptides is particularly challenging due to poor solvation and on-resin aggregation, which can lead to incomplete reactions. nih.gov Furthermore, the cost of raw materials, including specialized Fmoc-amino acids and coupling reagents, and the use of large volumes of hazardous solvents like dimethylformamide (DMF) are significant hurdles. researchgate.netrsc.org

However, these challenges are being met with innovative solutions. There is a strong drive towards "green chemistry" approaches, focusing on the development of more sustainable solvents and protocols. researchgate.netnih.gov New solvent systems are being explored to improve the solubility of Fmoc-amino acids and reduce aggregation. unifi.it Advances in coupling reagents and the use of microwave-assisted SPPS can accelerate reaction times and improve coupling efficiency. nih.gov For hydrophobic sequences, temporary backbone modifications or the use of pseudoprolines can disrupt aggregation and facilitate synthesis. nih.gov The increasing demand for therapeutic peptides has also led to economies of scale, improving the quality and reducing the cost of many standard Fmoc-amino acid building blocks. nih.gov

Q & A

Q. What are the key considerations for synthesizing Fmoc-O-ethyl-D-tyrosine with high purity?

Synthesis of this compound requires precise control of reaction conditions to minimize side products. Use Fmoc-protection chemistry under anhydrous conditions, and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Common impurities include free tyrosine, D/L enantiomeric mixtures, and β-alanine derivatives due to incomplete protection or racemization . Purification via reversed-phase HPLC with gradients optimized for polar amino acid derivatives is recommended, referencing protocols for similar Fmoc-protected tyrosine analogs .

Q. How should this compound be stored to ensure stability during experiments?

Store the compound at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Prior to use, dissolve in DMSO (100 mg/mL) with sonication at 37°C to improve solubility. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical methods are most reliable for characterizing this compound?

Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%) and mass spectrometry (MS) for molecular weight confirmation. Chiral HPLC or circular dichroism (CD) can verify enantiomeric purity, as D-tyrosine derivatives are prone to racemization during synthesis .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during solid-phase peptide synthesis (SPPS)?

Racemization occurs under basic conditions or prolonged coupling times. Optimize coupling reagents (e.g., HATU or DIC/Oxyma) at lower temperatures (0–4°C) and limit reaction times to <1 hour. Monitor enantiomeric ratios using chiral analytical methods post-synthesis . For critical applications, incorporate real-time monitoring via in situ infrared spectroscopy to detect racemization intermediates .

Q. What strategies are effective for resolving conflicting data in peptide stability studies involving this compound?

Contradictions in stability data often arise from differences in solvent systems or deprotection conditions. Systematically vary parameters (e.g., piperidine concentration during Fmoc removal, temperature) and compare degradation kinetics via HPLC-MS. Cross-reference findings with tyrosine analogs like Fmoc-O-dimethylphospho-D-tyrosine, where phosphorylation alters stability profiles .

Q. How does the O-ethyl group in this compound influence peptide conformational studies compared to unmodified tyrosine?

The O-ethyl group introduces steric and electronic effects that can alter peptide backbone flexibility and hydrogen-bonding networks. Use nuclear magnetic resonance (NMR) to compare chemical shifts in model peptides (e.g., β-turn motifs) with and without the modification. Computational modeling (MD simulations) can further elucidate conformational impacts .

Q. What methodological precautions are necessary when incorporating this compound into phosphorylated peptide sequences?

The O-ethyl group may interfere with phosphorylation enzymes or chemical phosphorylation reagents. Pre-functionalize the tyrosine residue before SPPS or use orthogonal protection strategies (e.g., this compound with tert-butyl-protected serine/threonine). Validate phosphorylation efficiency via MALDI-TOF MS and anti-phosphotyrosine immunoblotting .

Methodological Design and Optimization

Q. How can coupling efficiency of this compound be improved in automated SPPS?

Low coupling efficiency is often due to steric hindrance from the O-ethyl group. Increase molar excess (3–5 equivalents), use activating reagents like PyAOP, and extend coupling times to 2 hours. For challenging sequences, perform double couplings and confirm completion via Kaiser test .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis of this compound?

Scale-up introduces challenges like solvent volume effects and heat dissipation. Use flow chemistry for controlled mixing and temperature regulation. Optimize crystallization conditions (e.g., ethyl acetate/hexane mixtures) to improve recovery of pure product .

Q. How should researchers design experiments to evaluate the metabolic stability of peptides containing this compound?

Use in vitro assays with liver microsomes or plasma stability tests. Compare degradation rates against unmodified peptides using LC-MS/MS. For in vivo studies, employ radiolabeled analogs (e.g., ³H or ¹⁴C tags) to track metabolic pathways .

Quality Control and Validation

Q. What criteria should be used to validate batch-to-batch consistency of this compound?

Establish specifications for purity (>98% via HPLC), enantiomeric excess (>99% D-form via chiral HPLC), and residual solvents (e.g., DMSO <0.1% via GC). Include stability data under accelerated conditions (40°C/75% RH for 1 month) to assess degradation trends .

Q. How can researchers differentiate between process-related impurities and degradation products in this compound?

Perform forced degradation studies (acid/base hydrolysis, oxidation, heat) and compare impurity profiles with those from synthesis batches. Use high-resolution MS to identify structures, referencing databases for common Fmoc-protected amino acid degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.